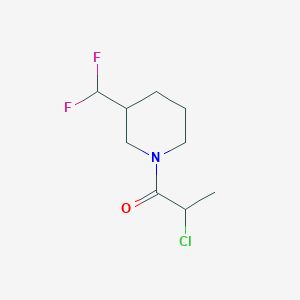

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-3-7(5-13)8(11)12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGLNYMYIAWNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are often involved in interactions with various receptors in the body.

Biological Activity

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one, with the CAS number 2091716-55-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 225.66 g/mol

- Structure : The compound features a piperidine ring substituted with a difluoromethyl group and a chloro group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological pathways, particularly in the context of cancer therapy and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on Class I PI3-kinase enzymes, which are crucial in regulating cellular processes related to growth and survival. The inhibition of these enzymes can lead to anti-tumor effects, making this compound a candidate for cancer treatment .

Case Studies and Experimental Data

- Inhibition of PI3-Kinase :

- Metabolic Stability :

- Neuroprotective Properties :

Comparative Analysis of Related Compounds

| Compound Name | Activity | Target Enzyme | IC Value |

|---|---|---|---|

| This compound | Anti-tumor | Class I PI3K | Not specified |

| (R)-3-(3-chloro-pyrimido[4,5-b]indol-4-yl)(methyl)amino-piperidin | Moderate | GSK-3β | 480 nM |

| (R)-2-R-(piperidinyl)-propanone derivative | Potent | GSK-3β | 360 nM |

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is explored for its potential as an intermediate in the synthesis of various pharmaceuticals. The difluoromethyl group is particularly interesting due to its ability to enhance metabolic stability and bioactivity of drug candidates.

Case Study: Antidepressant Activity

Research has indicated that compounds containing piperidine rings can exhibit antidepressant properties. A study synthesized derivatives of this compound to evaluate their effects on serotonin reuptake inhibition, which is a common mechanism for antidepressants. Preliminary results showed promising activity compared to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter receptors, making this compound a candidate for developing therapies targeting neurological disorders.

Case Study: Anxiety Disorders

A series of analogs derived from this compound were tested in animal models for anxiolytic effects. The results indicated that certain modifications to the piperidine structure resulted in significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing more complex molecules. Its chloro and difluoromethyl groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table: Synthesis Pathways

| Reaction Type | Description | Application |

|---|---|---|

| Nucleophilic Substitution | Reacting with amines or alcohols | Synthesis of new drug candidates |

| Coupling Reactions | Formation of carbon-carbon bonds | Development of complex structures |

| Functional Group Modifications | Altering the difluoromethyl or chloro groups | Enhancing biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one and related compounds:

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound likely increases electronegativity and resistance to oxidative metabolism compared to ethyl or methyl groups in analogs .

Physicochemical Properties :

- The target compound’s estimated logP (calculated ~2.5) is higher than 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (logP ~1.8), suggesting better membrane permeability .

- Steric bulk in diphenylpiperidine derivatives (e.g., ) reduces solubility but may enhance binding specificity.

Synthetic Accessibility :

- Simpler analogs (e.g., ethylpiperazine derivatives) are synthesized in fewer steps using standard amide coupling protocols , whereas difluoromethylated or heterocyclic variants require specialized fluorination or cyclization steps.

Preparation Methods

Starting Materials and Key Reagents

- 3-(Difluoromethyl)piperidine : The piperidine ring bearing the difluoromethyl substituent at the 3-position is the nucleophilic amine component.

- 2-Chloropropanoyl chloride (or equivalent chlorinated ketone) : Serves as the electrophilic acylating agent providing the chlorinated ketone moiety.

- Base (e.g., potassium carbonate or triethylamine) : Used to neutralize the hydrochloric acid generated during the reaction and to promote nucleophilic substitution.

Synthetic Route Overview

The primary synthetic approach involves the nucleophilic substitution of 3-(difluoromethyl)piperidine with 2-chloropropanoyl chloride under controlled conditions. This method parallels the synthesis of related compounds such as 2-chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, which has been documented with detailed reaction conditions and purification steps.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-(difluoromethyl)piperidine | Commercially available or synthesized via difluoromethylation of piperidine derivatives | Purity critical for subsequent step |

| 2 | Acylation reaction | React 3-(difluoromethyl)piperidine with 2-chloropropanoyl chloride in an inert solvent (e.g., dichloromethane) | Base such as triethylamine or potassium carbonate added to neutralize HCl; temperature maintained between 0–25°C to control reaction rate and minimize side reactions |

| 3 | Work-up and purification | Quenching with water, extraction, drying over anhydrous salts | Purification by recrystallization or chromatography to isolate the pure product |

Detailed Reaction Conditions and Mechanism

- Solvent : Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to dissolve both reactants and to facilitate nucleophilic attack.

- Temperature Control : Low to ambient temperatures (0–25°C) are maintained to reduce by-product formation and decomposition.

- Base Role : Triethylamine or potassium carbonate scavenges the hydrochloric acid formed, driving the reaction forward.

- Reaction Time : Typically 2–6 hours, monitored by TLC or HPLC to ensure completion.

- Mechanism : The lone pair on the nitrogen of the 3-(difluoromethyl)piperidine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, forming an amide intermediate, followed by substitution to yield the chlorinated ketone product.

Purification and Characterization

- Purification : The crude product is purified by recrystallization from suitable solvents or by column chromatography using silica gel.

- Characterization techniques :

- NMR Spectroscopy : Confirms the presence of the difluoromethyl group and the piperidine ring.

- Mass Spectrometry : Confirms molecular weight consistent with the target compound.

- IR Spectroscopy : Detects characteristic ketone (C=O) stretch and C-F bonds.

- X-ray Crystallography : Used for definitive structural confirmation if needed.

Comparative Data Table for Related Piperidinyl Chloro Ketones

| Compound | Piperidine Substitution | Key Reagents | Base Used | Solvent | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one | 4-(Difluoromethyl) | 2-chloropropanoyl chloride | K2CO3 | DCM | 70-85 | Recrystallization/Chromatography |

| 2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one | 3-(Difluoromethyl) | 2-chloropropanoyl chloride | Triethylamine | DCM/THF | Estimated 65-80 | Chromatography |

| 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one | 2-(Ethoxymethyl) | 2-chloropropanoyl chloride | Triethylamine | DCM | 75-90 | Recrystallization |

Research Findings and Optimization Notes

- Yield Optimization : Reaction temperature and base choice significantly affect yield and purity. Potassium carbonate often provides cleaner reactions with fewer side products compared to triethylamine.

- Side Reactions : Hydrolysis of acyl chloride and over-alkylation can occur if moisture is present or reaction times are extended.

- Scale-Up Considerations : Maintaining anhydrous conditions and efficient stirring is critical for reproducibility at larger scales.

- Functional Group Tolerance : The difluoromethyl group remains stable under the reaction conditions, allowing for selective acylation without defluorination.

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and confirms stereochemistry. Data collection at 100 K improves resolution .

What computational approaches are suitable for modeling electronic properties, and how do they align with experimental data?

Advanced Research Question

- DFT calculations : Use B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps, electrostatic potentials, and dipole moments. Compare results with X-ray charge density maps .

- Validation : Discrepancies between computed and experimental IR/Raman spectra may arise from solvent effects—re-run simulations with implicit solvation models (e.g., PCM) .

How can researchers resolve contradictions between theoretical and experimental spectral data?

Advanced Research Question

- Parameter adjustment : Re-optimize computational methods (e.g., hybrid functionals like ωB97X-D for dispersion corrections).

- Experimental replication : Re-examine NMR sample purity (e.g., via HPLC) to rule out solvent/impurity interference.

- Cross-validation : Use multiple techniques (e.g., XRD for geometry, DFT for electronic properties) to identify systematic errors .

What chromatographic techniques are effective for purification, and how can solvent systems be optimized?

Basic Research Question

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate polar byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation. Monitor at 210–254 nm for ketone detection .

What strategies enable analysis of intermolecular interactions via Hirshfeld surface studies?

Advanced Research Question

- Hirshfeld surface mapping : Quantify close contacts (e.g., C–H···O, F···H) using CrystalExplorer. Red/blue regions indicate strong/weak interactions.

- Fingerprint plots : Differentiate H-bonding (spikes at low dₑ + dᵢ) from van der Waals interactions (broad regions). Compare with DFT-derived electrostatic potentials .

How can biological activity studies be designed to investigate kinase inhibition potential?

Advanced Research Question

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding competition assays.

- Docking studies : Perform molecular docking (AutoDock Vina) with kinase X-ray structures (PDB) to predict binding poses. Validate with SAR of piperidine-based analogs .

What are critical storage conditions to ensure compound stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.